Actiphenol

Descripción general

Descripción

Actiphenol is a natural antibiotic compound isolated from various species of the genus Streptomyces. It exhibits significant antitumoral and fungicidal activities. This compound is characterized by its unique aromatic carbocycle structure, which distinguishes it from other glutarimide antibiotics .

Aplicaciones Científicas De Investigación

Actiphenol has a wide range of scientific research applications:

Antibacterial Properties: It exhibits antibacterial activity against various pathogens and is investigated as a natural antimicrobial agent.

Anticancer Potential: This compound has cytotoxic effects on cancer cells, interfering with cell proliferation and inducing apoptosis.

Anti-Inflammatory Effects: It modulates inflammatory pathways, making it useful in managing inflammatory diseases such as arthritis and colitis.

Antioxidant Activity: This compound scavenges free radicals and protects cells from oxidative stress.

Neuroprotective Potential: Preliminary studies indicate that it may protect neurons from damage caused by oxidative stress or neurodegenerative conditions.

Wound Healing and Skin Health: This compound may accelerate tissue repair and promote collagen synthesis.

Antiviral Activity: Some research suggests that it exhibits antiviral effects against specific viruses.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

The mechanism of action of actiphenol involves disrupting bacterial cell membranes and inhibiting essential cellular processes. It interferes with cancer cell proliferation by inducing apoptosis and modulating inflammatory pathways. This compound’s antioxidant capacity helps in scavenging free radicals, thereby protecting cells from oxidative stress.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Actiphenol are largely governed by its interactions with various enzymes, proteins, and other biomolecules. The production of this compound is governed by a single biosynthetic machinery .

Cellular Effects

It has been linked to antifungal activity, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is believed that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is produced by Streptomyces species, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of actiphenol involves starting from 2-(β-glutarimidylacetyl)cyclohexane-1,3-diones. The key steps include the reaction of 2,4-dimethylphenol with β-glutarimidylacetic anhydride, followed by rearrangement in the presence of aluminum chloride (AlCl3) to form the O-acyl derivative . The synthetic route also includes the preparation of its normethyl analogues and 6-hydroxy derivatives .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species. The biosynthesis is governed by a single biosynthetic machinery featuring an acyltransferase-less type I polyketide synthase .

Análisis De Reacciones Químicas

Actiphenol, being a phenol, undergoes various types of chemical reactions:

Electrophilic Halogenation: this compound can react with halogens to form halogenated derivatives.

Nitration: It can undergo nitration to introduce nitro groups into the aromatic ring.

Sulfonation: Sulfonation reactions can introduce sulfonic acid groups.

Friedel–Crafts Reactions: This compound can participate in Friedel–Crafts alkylation and acylation reactions.

Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation), and aluminum chloride (for Friedel–Crafts reactions). The major products formed from these reactions are halogenated, nitrated, sulfonated, and alkylated or acylated derivatives of this compound.

Comparación Con Compuestos Similares

Actiphenol is compared with other glutarimide antibiotics such as cycloheximide, streptimidone, and lactimidomycin. While cycloheximide is a well-known inhibitor of eukaryotic translation, this compound exhibits weaker translation inhibition activity but has unique antifungal and antitumoral properties . The synthesis of this compound and its normethyl analogues and 6-hydroxy derivatives further highlights its structural uniqueness .

Similar Compounds

- Cycloheximide

- Streptimidone

- Lactimidomycin

- 9-Methylstreptimidone

- Iso-migrastatin

- Migrastatin

This compound stands out due to its unique aromatic carbocycle structure and its diverse range of biological activities.

Propiedades

IUPAC Name |

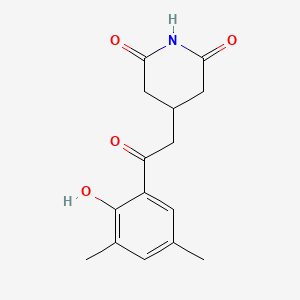

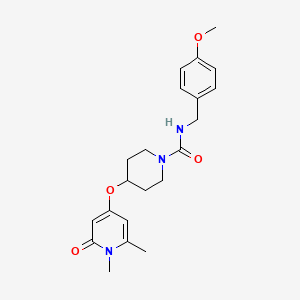

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLMIHBTPWTPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877820 | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

526-02-3 | |

| Record name | Actiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACTIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 526-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5597X03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Actiphenol and where is it found?

A1: this compound is a natural product belonging to the glutarimide class of antibiotics. It is primarily produced by various Streptomyces species, which are bacteria commonly found in soil. This compound has been isolated from Streptomyces species associated with diverse environments, including soil [, , , ], marine sponges [], and even the infructescences of Protea plants [].

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. Structurally, it is characterized as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione []. While the provided abstracts don't detail specific spectroscopic data, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of this compound and its derivatives [, , ].

Q3: How is this compound biosynthesized?

A3: this compound biosynthesis is closely linked to cycloheximide, another glutarimide antibiotic. Research suggests that a single biosynthetic pathway, involving an unusual acyltransferase-less type I polyketide synthase, governs the production of both compounds in Streptomyces sp. YIM65141 []. This pathway potentially utilizes this compound as a key intermediate in cycloheximide formation, highlighting a unique phenol-to-cyclohexanone reduction in natural product biosynthesis []. Interestingly, a study on Streptomyces sp. ML6 revealed a novel this compound derivative, α-l-rhamnosyl-actiphenol, formed through the cooperation of two distantly located gene clusters, chx and rml, responsible for this compound and rhamnose biosynthesis, respectively [].

Q4: What are the known biological activities of this compound?

A4: this compound exhibits antifungal activity, albeit generally weaker than its close relative, cycloheximide [, ]. Studies have identified this compound as the active compound responsible for the antifungal activity observed in certain Streptomyces sp. isolates. These isolates exhibited inhibitory effects against a range of fungi, including Candida albicans and Sporothrix species [].

Q5: Are there any known methods for the chemical synthesis of this compound?

A7: Yes, this compound can be chemically synthesized. While the provided abstracts lack specifics, research articles dedicated to this compound synthesis do exist [, ]. These studies likely delve into the reaction steps, reagents, and conditions required for synthesizing this compound and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)

![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)